molecular formula C27H31O16+ B12324371 Cyanidin-3-O-sophoroside

Cyanidin-3-O-sophoroside

Cat. No.: B12324371
M. Wt: 611.5 g/mol
InChI Key: SXYMMDGPXYVCER-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin-3-O-sophoroside is a naturally occurring anthocyanin flavonoid found in various fruits, flowers, and vegetables. It is known for its vibrant color and potential health benefits, including powerful antioxidant properties . This compound is a glycoside of cyanidin, where the cyanidin molecule is bonded to a sophorose sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanidin-3-O-sophoroside can be isolated from natural sources such as red raspberries using methods like Amberlite XAD-7 and Sephadex LH-20 column chromatography . The process involves extracting the anthocyanins from acidified methanolic extracts of the fruit, followed by purification to achieve high purity levels.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant materials rich in anthocyanins. The process includes solvent extraction, purification using chromatographic techniques, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cyanidin-3-O-sophoroside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its leucoanthocyanin form.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the cyanidin moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Reagents such as acetic anhydride and methanol are often employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different colors and properties .

Comparison with Similar Compounds

Cyanidin-3-O-sophoroside is similar to other anthocyanins like cyanidin-3-glucoside and peonidin-3-glucoside. its unique sophorose sugar moiety distinguishes it from other anthocyanins, affecting its solubility, stability, and color properties . Similar compounds include:

  • Cyanidin-3-glucoside
  • Peonidin-3-glucoside
  • Delphinidin-3-glucoside
  • Malvidin-3-glucoside

These compounds share similar antioxidant properties but differ in their sugar moieties and specific health benefits .

Properties

IUPAC Name

2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYMMDGPXYVCER-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31O16+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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